2-(2-phenylmethanesulfonylacetamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide
Descripción
This compound is a synthetic small molecule designed as a tandem mitofusin agonist, targeting mitochondrial fusion proteins Mfn1 and Mfn2. It has demonstrated efficacy in restoring mitochondrial DNA (mtDNA) content in pancreatic β-cells and improving glucose-stimulated insulin secretion (GSIS) in diabetic models (e.g., db/db mice) . Its structure comprises a cyclopenta[b]thiophene-3-carboxamide core substituted at the 2-position with a phenylmethanesulfonylacetamido group. This sulfonylacetamido moiety is critical for mimicking an open conformation of Mfn2, facilitating mitochondrial fusion and mtDNA replication .
Propiedades
IUPAC Name |
2-[(2-benzylsulfonylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S2/c18-16(21)15-12-7-4-8-13(12)24-17(15)19-14(20)10-25(22,23)9-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2,(H2,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQRMHPSEWPMCCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C(=O)N)NC(=O)CS(=O)(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Structural and Functional Overview
The table below compares the target compound with structurally related cyclopenta[b]thiophene-3-carboxamide derivatives:
Key Research Findings and Mechanistic Insights
- Mitofusin Agonist Activity: The target compound uniquely restores mtDNA content in Mfn2-deficient β-cells and rescues impaired GSIS in db/db mice, likely due to its sulfonylacetamido group stabilizing Mfn2's active conformation .
- Substituent Impact on Bioactivity: Sulfonyl vs. Carbonyl Groups: The sulfonyl group enhances hydrogen bonding with mitofusins, critical for mitochondrial fusion. Carbonyl-based analogs (e.g., ) may lack this interaction. Bulkier Substituents: Compounds with cyclohexyl-sulfamoyl groups (e.g., ) have higher molecular weights (~508 g/mol), which may compromise cellular permeability compared to the target compound (~445 g/mol).
Pharmacological and Physicochemical Properties
- Solubility and Bioavailability : The target compound’s logP (estimated ~2.5) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. Analogs with polar groups (e.g., tetrahydrofuran in ) may exhibit improved solubility but reduced CNS penetration.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
